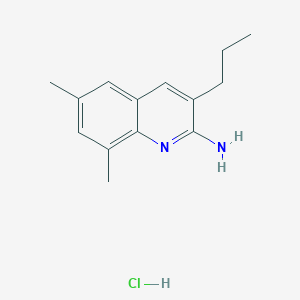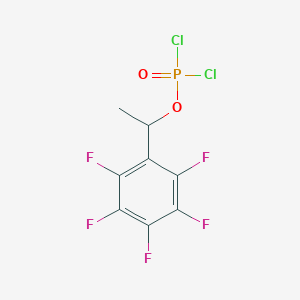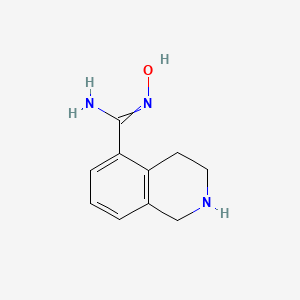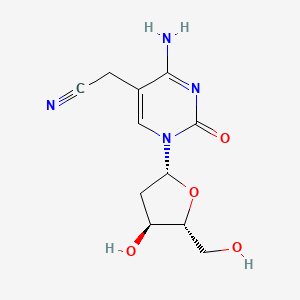
2-Amino-6,8-dimethyl-3-propylquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6,8-dimethyl-3-propylquinoline hydrochloride is a chemical compound with the molecular formula C14H19ClN2 and a molecular weight of 250.77 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . The compound is characterized by its quinoline structure, which is a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,8-dimethyl-3-propylquinoline hydrochloride typically involves the following steps:
-
Formation of the Quinoline Core: : The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Combes synthesis. These methods generally involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
-
Introduction of Substituents: : The 6,8-dimethyl and 3-propyl groups are introduced through alkylation reactions. Methyl and propyl groups can be added using alkyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
-
Amination: : The amino group at position 2 is introduced through nucleophilic substitution reactions, often using ammonia or amines under high temperature and pressure.
-
Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride
Eigenschaften
CAS-Nummer |
1172256-36-8 |
|---|---|
Molekularformel |
C14H19ClN2 |
Molekulargewicht |
250.77 g/mol |
IUPAC-Name |
6,8-dimethyl-3-propylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-4-5-11-8-12-7-9(2)6-10(3)13(12)16-14(11)15;/h6-8H,4-5H2,1-3H3,(H2,15,16);1H |
InChI-Schlüssel |
QXBGHHAZNDUQQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC2=CC(=CC(=C2N=C1N)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12634337.png)


![4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B12634356.png)
![2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B12634357.png)
![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B12634368.png)
![4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12634371.png)
![ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate](/img/structure/B12634372.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12634409.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-(phenylsulfonyl)-](/img/structure/B12634423.png)
![Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B12634427.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634434.png)
